molecular formula C35H38Cl2N8O4 B105839 Itraconazole CAS No. 873066-43-4

Itraconazole

Cat. No. B105839
CAS RN: 873066-43-4
M. Wt: 705.6 g/mol
InChI Key: VHVPQPYKVGDNFY-ZPGVKDDISA-N
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Description

Itraconazole Description

This compound is a triazole antifungal agent with a broad spectrum of activity against various fungal pathogens. It is an orally active drug that has been approved for use in treating superficial and systemic mycoses. This compound works by inhibiting fungal cytochrome P-450, which is essential for the synthesis of ergosterol, a key component of the fungal cell membrane. Its efficacy extends to a range of fungal infections, including dermatophytosis, onychomycosis, and various systemic infections such as aspergillosis and candidiasis .

Synthesis Analysis

The synthesis of this compound and its analogues has been a subject of interest to enhance its biological activity and to understand the structure-activity relationship. The triazole functionality is crucial for its antifungal properties, and modifications to the this compound side chain have been explored to increase potency against endothelial cell proliferation and hedgehog (Hh) signaling pathways. These modifications have led to the development of analogues with increased potency and provided insights into the optimal configuration around the dioxolane ring of the this compound scaffold .

Molecular Structure Analysis

This compound's molecular structure is characterized by the presence of a triazole ring, which is essential for its mechanism of action. The drug's efficacy as an antifungal agent is attributed to its high affinity for fungal cytochrome P-450 enzymes. The structure-activity relationship studies indicate that the triazole functionality is required for the inhibition of angiogenesis, a process that is also targeted by this compound for its anticancer properties .

Chemical Reactions Analysis

This compound interacts with various therapeutic agents, which can limit its clinical use due to potential drug interactions. Its ability to inhibit the Hedgehog signaling pathway, which is crucial for the development of basal cell carcinoma, is one of the chemical reactions that extend its use beyond antifungal therapy. This compound has been shown to reduce Hedgehog pathway activity and tumor size in human basal cell carcinoma tumors .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its poor water solubility, have led to the development of alternative formulations to improve its absorption and bioavailability. Cyclodextrin-based formulations, both oral and intravenous, have been created to enhance the solubility of this compound, resulting in improved blood and tissue levels and greater efficacy for various indications, especially in patients with absorption issues 10.

Relevant Case Studies

Clinical trials have demonstrated the effectiveness of this compound in treating a wide range of fungal infections. For instance, in the treatment of basal cell carcinoma, this compound has shown anti-tumor activity by reducing cell proliferation and tumor area. Patients with multiple nonbiopsied tumors achieved partial response or had stable disease . Additionally, this compound has been repurposed as an anticancer chemotherapeutic, inhibiting angiogenesis and Hedgehog signaling pathways, which are implicated in cancer growth . In the context of enterovirus replication, this compound has been identified as a broad-spectrum inhibitor, targeting the oxysterol-binding protein and disrupting virus-induced membrane alterations essential for viral replication .

Scientific Research Applications

1. Antifungal Activity and Effectiveness in Aspergillosis Itraconazole, a triazole derivative, exhibits significant antifungal activity, particularly effective in treating aspergillosis. It has shown efficacy in experimental models of aspergillosis and demonstrates activity against various species and strains of Aspergillus. Morphological destruction of inoculated hyphae and complete inhibition of hyphal outgrowth in culture have been observed with this compound, highlighting its potential in clinical applications for disseminated aspergillosis (van Cutsem et al., 1984).

2. Anticancer Potential in Glioblastoma In recent studies, this compound has shown promise as a novel anticancer agent. Specifically, it inhibits the proliferation of glioblastoma cells both in vitro and in vivo. This effect is primarily due to the induction of autophagy in cancer cells, a process that this compound seems to activate. The drug retards cholesterol trafficking from late endosomes and lysosomes to the plasma membrane, suppressing AKT1-MTOR signaling, which leads to autophagy induction and inhibition of cell proliferation. These findings suggest a potential new therapeutic application of this compound in the management of glioblastoma (Liu et al., 2014).

3. Role in Treating Various Superficial and Systemic Mycoses this compound has demonstrated effectiveness in a wide range of superficial and more serious 'deep' fungal infections. It is highly effective against dermatophyte or yeast infections, with response rates generally above 80%. Additionally, it has shown good to excellent response rates in diseases like paracoccidioidomycosis, histoplasmosis, sporotrichosis, blastomycosis, systemic candidiasis, coccidioidomycosis, chromomycosis, aspergillosis, and cryptococcosis. These findings underline its broad spectrum of action against human fungal pathogens (Grant & Clissold, 1989).

4. Anticancer Effects via the Hedgehog Pathway this compound has been identified to impact the Hedgehog pathway, contributing to its anticancer effects. This pathway is notably activated in various cancer cells. This compound acts on the smoothened receptor in the Hedgehog pathway, reducing the release of glioma-associated oncogene homolog and exerting anticancer effects, such as promoting apoptosis of cancer cells and inhibiting proliferation. This action paves the way for this compound's potential use as a novel anticancer drug (Wei et al., 2020).

5. Pharmacokinetics and Drug Optimization Studies on the pharmacokinetics of this compound have provided insights into optimizing its therapeutic use. This compound is highly lipophilic and is better absorbed at low pH. Its bioavailability and interaction with other drugs, due to its potent inhibition of cytochrome P450 (CYP) 3A4, are crucial factors in determining its effectiveness and safety in various fungal infections (Poirier & Cheymol, 1998).

6. Antiangiogenic Properties and Cancer Therapy There is emerging evidence that this compound possesses antiangiogenic properties, which could be significant in cancer therapy. Inhibiting angiogenesis, a critical process in tumor growth, this compound acts on vascular endothelial growth factor receptor 2 (VEGFR2), impacting its glycosylation, trafficking, and signaling. This multifaceted action of this compound adds to its potential as an anticancer agent, particularly in cancers where angiogenesis plays a key role (Nacev et al., 2011).

Mechanism of Action

Target of Action

Itraconazole primarily targets the fungal cytochrome P450 enzyme, 14α-demethylase . This enzyme plays a crucial role in the synthesis of ergosterol , a vital component of fungal cell membranes .

Mode of Action

This compound interacts with its target by inhibiting the activity of 14α-demethylase . This inhibition prevents the conversion of lanosterol to ergosterol . The azole nitrogen atoms in the chemical structure of this compound form a complex with the active site, or the haem iron, of the fungal enzyme .

Biochemical Pathways

The inhibition of 14α-demethylase disrupts the synthesis of ergosterol, leading to an accumulation of 14-methyl sterols . This accumulation disrupts the structure and function of the fungal cell membrane, leading to leakage of essential cellular components . The disruption of the cell membrane integrity ultimately inhibits fungal growth and replication .

Pharmacokinetics

This compound is extensively metabolized in the liver via the CYP3A4 enzyme . Its bioavailability is approximately 55%, reaching its maximum when taken with a full meal . The drug is strongly protein-bound, and its elimination half-life is about 21 hours . It is excreted via the kidneys (35%) and feces (54%) . This compound’s clearance decreases at higher doses due to saturable hepatic metabolism .

Result of Action

The primary result of this compound’s action is the inhibition of fungal growth . By disrupting the integrity of the fungal cell membrane, this compound causes leakage of essential cellular components, leading to the death of the fungal cells . This results in the effective treatment of various fungal infections .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the bioavailability of this compound is maximized when it is taken with a full meal . Additionally, this compound’s metabolism can be affected by other medications due to its interaction with the CYP3A4 enzyme . Therefore, caution should be used when considering interactions with other medications .

Safety and Hazards

Itraconazole has several safety and hazard concerns. It is highly flammable and harmful if swallowed . It can cause skin irritation, serious eye irritation, respiratory irritation, and damage to organs . It is also associated with congestive heart failure .

Future Directions

Itraconazole remains an important agent in the prevention and treatment of fungal infection. It has a broad-spectrum of activity and is available in both an intravenous and oral form making long-term use in chronic mycoses practical . Recent research works suggest this compound could also be used in the treatment of cancer by inhibiting the hedgehog pathway in a similar way to sonidegib .

properties

IUPAC Name

2-butan-2-yl-4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVPQPYKVGDNFY-ZPGVKDDISA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
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Isomeric SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Source PubChem
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Molecular Formula

C35H38Cl2N8O4
Source PubChem
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DSSTOX Substance ID

DTXSID3023180
Record name Itraconazole
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Molecular Weight

705.6 g/mol
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Physical Description

Solid
Record name Itraconazole
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Solubility

Insoluble, Practically insoluble in water and dilute acidic solutions, 9.64e-03 g/L
Record name Itraconazole
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Mechanism of Action

Itraconazole interacts with 14-α demethylase, a cytochrome P-450 enzyme necessary to convert lanosterol to ergosterol. As ergosterol is an essential component of the fungal cell membrane, inhibition of its synthesis results in increased cellular permeability causing leakage of cellular contents. Itraconazole may also inhibit endogenous respiration, interact with membrane phospholipids, inhibit the transformation of yeasts to mycelial forms, inhibit purine uptake, and impair triglyceride and/or phospholipid biosynthesis., In vitro studies have demonstrated that itraconazole inhibits the cytochrome P450-dependent synthesis of ergosterol, which is a vital component of fungal cell membranes.
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Impurities

Impurities: 4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-methylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[trans-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 2-butyl-4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one.
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Color/Form

Solid, Crystals from toluene

CAS RN

84625-61-6
Record name Itraconazole
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Melting Point

166.2 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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